N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring a difluoromethyl substituent on one pyrazole ring and methyl groups at the 1,5-positions of the second pyrazole. The hydrochloride salt formulation enhances its solubility and stability, making it suitable for pharmacological applications. Pyrazole derivatives are widely studied for their bioactivity, particularly in targeting enzymes and receptors such as G protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-5-9(15-16(7)2)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10H,6H2,1-2H3,(H,13,15);1H |
InChI Key |
VFWFVBSTTOJFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by a series of functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reactions and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analog: 1,5-Disubstituted Pyrazole-3-amine Derivatives
Compound 5i (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide) shares a pyrazole core but differs in substituents, including methylsulfonyl and trifluoromethylphenyl groups. These substituents enhance hydrophobicity and electron-withdrawing effects compared to the difluoromethyl and methyl groups in the target compound. Molecular weight differences (595.25 for 5i vs. ~300–350 for the target compound) suggest divergent pharmacokinetic profiles .
Table 1: Structural Comparison
*Estimated based on structural analogs.
Functional Analog: GPCR-Targeting Pyrazole Derivatives
SR142948A and SR48692 (from GPCR studies) feature pyrazole cores but incorporate bulkier substituents like adamantane or quinolinyl groups. These modifications increase binding affinity to neurotensin receptors but reduce solubility compared to the target compound’s hydrochloride salt. The target compound’s difluoromethyl group may offer a balance between lipophilicity and metabolic stability, a critical factor in drug design .
Key Advantages and Limitations
- Advantages: Hydrochloride salt enhances solubility; difluoromethyl group improves metabolic stability vs. non-fluorinated analogs.
- Limitations : Lack of empirical data on receptor binding or toxicity limits conclusive comparisons.
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C10H14ClF2N5
Molecular Weight: 277.70 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=C(C=NN1C)NCC2=CC=NN2C(F)F.Cl
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes and receptors, which can lead to a range of biological effects including:
- Antitumor Activity: Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting pathways such as BRAF(V600E) and EGFR .
- Antimicrobial Properties: The compound exhibits antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Antitumor Activity
Studies have demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, they have been reported to inhibit several key cancer-related enzymes, leading to reduced tumor growth:
| Target Enzyme | Activity |
|---|---|
| BRAF(V600E) | Inhibition of tumor growth |
| EGFR | Reduced signaling pathways |
| Telomerase | Inhibition of cell immortality |
Antimicrobial Effects
Research has highlighted the antimicrobial potential of this compound against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective inhibition |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant antifungal effect |
Case Studies
-
Antitumor Efficacy:
In a study investigating the efficacy of pyrazole derivatives against cancer cells, this compound was found to significantly inhibit the growth of BRAF(V600E)-mutated melanoma cells in vitro. The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent . -
Antimicrobial Testing:
A series of tests conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
